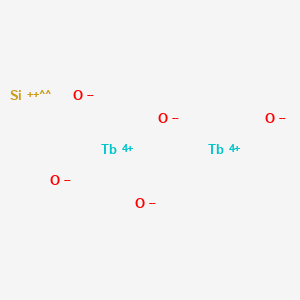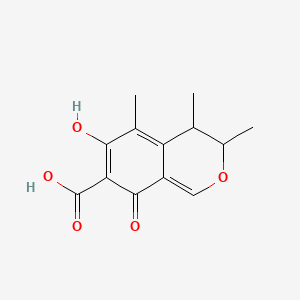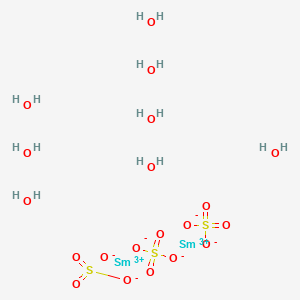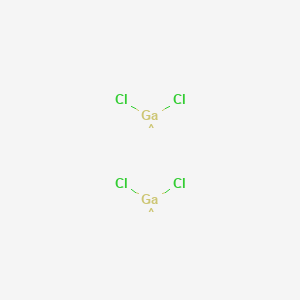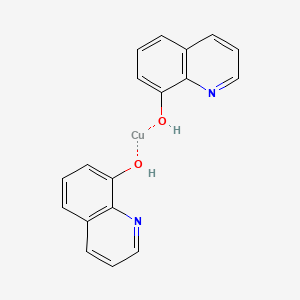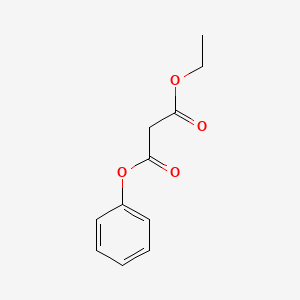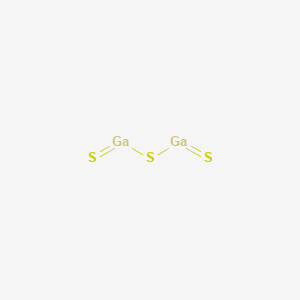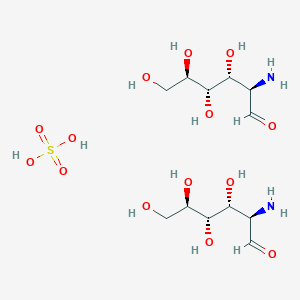
AMMONIUM CHROMIUM(III) SULFATE 12-WATER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium chromium(III) sulfate 12-water, also known as ammonium chromium(III) sulfate dodecahydrate, is a chemical compound with the formula ( \text{NH}_4\text{Cr(SO}_4)_2 \cdot 12\text{H}_2\text{O} ). It is a double salt of chromium sulfate and ammonium sulfate and appears as blue-violet crystals. This compound is primarily used in the dyeing and tanning industries due to its ability to form stable complexes with organic molecules .
Méthodes De Préparation
Ammonium chromium(III) sulfate 12-water can be synthesized through the reaction of chromic sulfate and ammonium sulfate in an aqueous solution. The solution is then allowed to crystallize, forming the characteristic blue-violet crystals. The reaction conditions typically involve dissolving the reactants in water and allowing the solution to evaporate slowly at room temperature .
Industrial production methods involve similar processes but on a larger scale. The reactants are mixed in large reactors, and the solution is subjected to controlled evaporation to obtain the crystalline product. The purity of the product can be enhanced through recrystallization techniques .
Analyse Des Réactions Chimiques
Ammonium chromium(III) sulfate 12-water undergoes various chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Chromium(VI) can be reduced back to chromium(III) using reducing agents such as sulfur dioxide or sodium bisulfite.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sulfur dioxide, and sodium bisulfite. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which ammonium chromium(III) sulfate 12-water exerts its effects involves the formation of stable complexes with organic molecules. In biological systems, chromium(III) ions can interact with proteins and nucleic acids, influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Ammonium chromium(III) sulfate 12-water can be compared with other similar compounds such as potassium chromium(III) sulfate dodecahydrate (( \text{KCr(SO}_4)_2 \cdot 12\text{H}_2\text{O} )) and sodium chromium(III) sulfate dodecahydrate (( \text{NaCr(SO}_4)_2 \cdot 12\text{H}_2\text{O} )). These compounds share similar chemical properties and applications but differ in their cationic components (ammonium, potassium, or sodium). The choice of compound depends on the specific requirements of the application, such as solubility, reactivity, and availability .
Propriétés
Numéro CAS |
13548-43-1 |
|---|---|
Formule moléculaire |
CrH6NO8S2+2 |
Poids moléculaire |
264.18 g/mol |
Nom IUPAC |
azanium;chromium(3+);hydrogen sulfate |
InChI |
InChI=1S/Cr.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-1 |
Clé InChI |
RAGLTCMTCZHYEJ-UHFFFAOYSA-M |
SMILES canonique |
[NH4+].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


